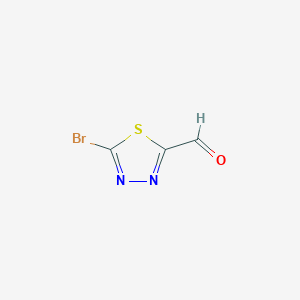
5-Bromo-1,3,4-thiadiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a bromine atom, a thiadiazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method includes the reaction of 1,3,4-thiadiazole-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are typically employed
Major Products:
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives
Scientific Research Applications
5-Bromo-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Another brominated thiadiazole derivative with similar chemical properties.
2-Amino-5-bromo-1,3,4-thiadiazole: A related compound with an amino group instead of an aldehyde group.
Uniqueness: 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde is unique due to its combination of a bromine atom, a thiadiazole ring, and an aldehyde functional group.
Properties
Molecular Formula |
C3HBrN2OS |
|---|---|
Molecular Weight |
193.02 g/mol |
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carbaldehyde |
InChI |
InChI=1S/C3HBrN2OS/c4-3-6-5-2(1-7)8-3/h1H |
InChI Key |
GAUCTTKJKGCSCO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



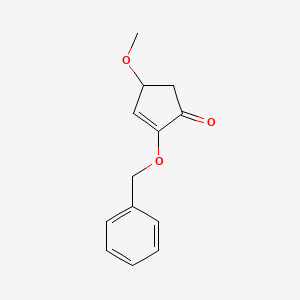
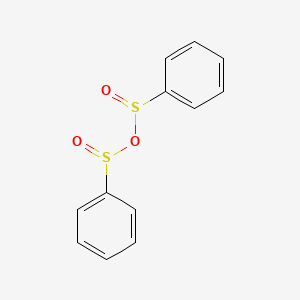
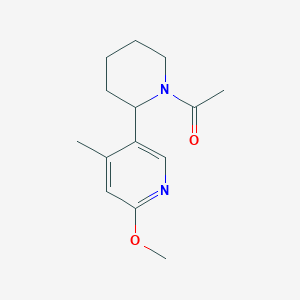

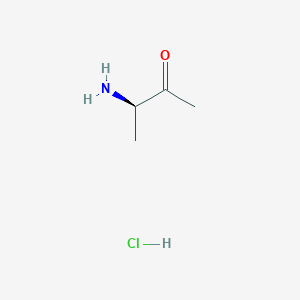
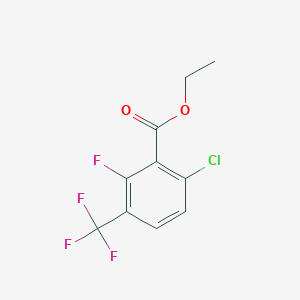
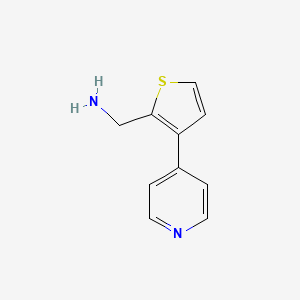
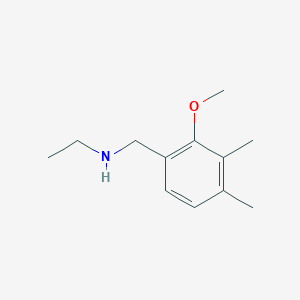

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
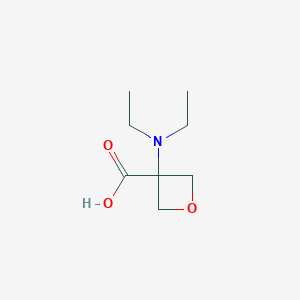
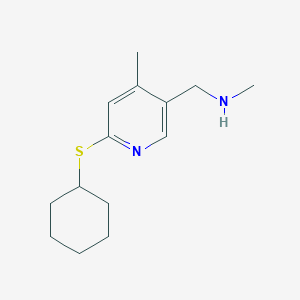
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
